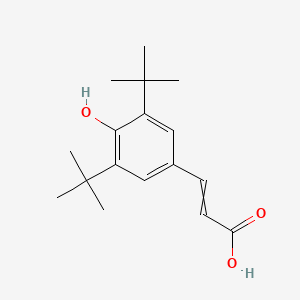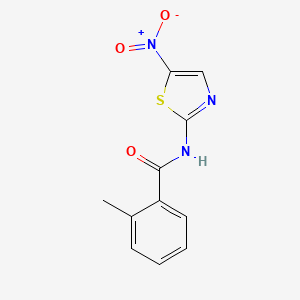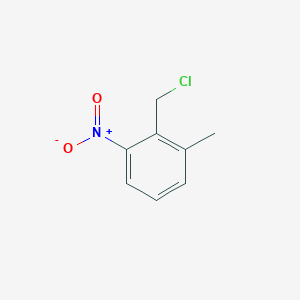
2-(chloromethyl)-1-methyl-3-nitroBenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(chloromethyl)-1-methyl-3-nitroBenzene is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzyl chloride, where the benzene ring is substituted with a methyl group at the 2-position and a nitro group at the 6-position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(chloromethyl)-1-methyl-3-nitroBenzene typically involves the nitration of 2-methylbenzyl chloride. The nitration process introduces a nitro group into the benzene ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 6-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(chloromethyl)-1-methyl-3-nitroBenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
- Substitution reactions yield various substituted benzyl derivatives.
- Reduction reactions produce 2-methyl-6-aminobenzyl chloride.
- Oxidation reactions result in 2-methyl-6-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
2-(chloromethyl)-1-methyl-3-nitroBenzene is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(chloromethyl)-1-methyl-3-nitroBenzene involves its reactivity towards nucleophiles and electrophiles. The nitro group is electron-withdrawing, making the benzyl carbon more susceptible to nucleophilic attack. The chlorine atom can be displaced by nucleophiles, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electronic effects of the substituents on the benzene ring.
Comparación Con Compuestos Similares
2-Nitrobenzyl chloride: Similar in structure but lacks the methyl group at the 2-position.
4-Nitrobenzyl chloride: The nitro group is positioned at the 4-position instead of the 6-position.
2-Methylbenzyl chloride: Lacks the nitro group, making it less reactive towards nucleophiles.
Uniqueness: 2-(chloromethyl)-1-methyl-3-nitroBenzene is unique due to the combined presence of both the nitro and methyl groups, which influence its reactivity and chemical behavior. The nitro group enhances the electrophilicity of the benzyl carbon, while the methyl group provides steric hindrance and electronic effects that can affect the compound’s reactivity in various chemical reactions.
Propiedades
Número CAS |
54915-42-3 |
|---|---|
Fórmula molecular |
C8H8ClNO2 |
Peso molecular |
185.61 g/mol |
Nombre IUPAC |
2-(chloromethyl)-1-methyl-3-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO2/c1-6-3-2-4-8(10(11)12)7(6)5-9/h2-4H,5H2,1H3 |
Clave InChI |
MNCBNKPLHKEZOG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)[N+](=O)[O-])CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


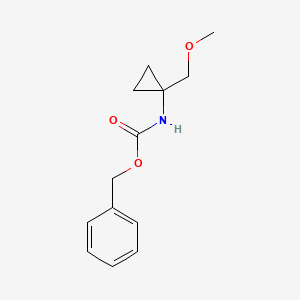
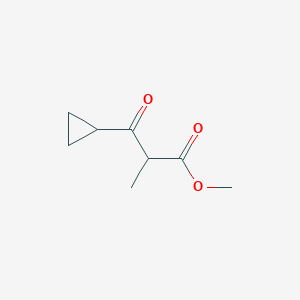
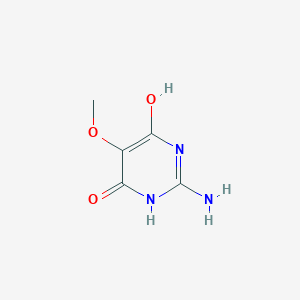
![1-[Bis(4-fluorophenyl)methyl]piperidine](/img/structure/B8805041.png)
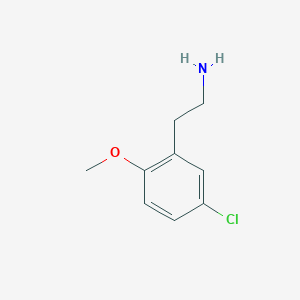
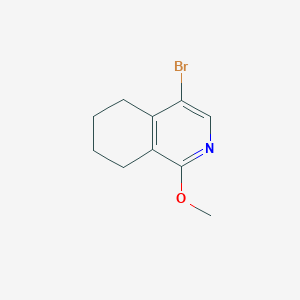
![4-[(2-Hydroxyethyl)sulfanyl]benzenesulfonamide](/img/structure/B8805056.png)
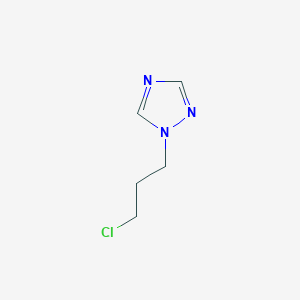
![Thieno[2,3-b]thiophene-2-carboxaldehyde](/img/structure/B8805070.png)



